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Compound of Interest

Compound Name: Etonogestrel

Cat. No.: B1671717 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicology of

etonogestrel, the active metabolite of the progestin desogestrel. Etonogestrel is a widely

used hormonal contraceptive, and a thorough understanding of its preclinical safety profile is

essential for researchers, scientists, and professionals involved in drug development. This

document summarizes key toxicology studies, presents available quantitative data in a

structured format, outlines experimental protocols based on regulatory guidelines, and

visualizes relevant biological pathways.

Executive Summary
Etonogestrel has been extensively evaluated in a battery of preclinical toxicology studies to

support its clinical use. The findings from these studies indicate a favorable safety profile, with

the primary observed effects being related to its potent progestational activity. Key findings

from the preclinical program include:

Acute Toxicity: Etonogestrel exhibits a low order of acute toxicity.

Repeated-Dose Toxicity: Long-term administration in rats and monkeys at doses significantly

exceeding human exposure levels resulted in expected pharmacologic effects on

reproductive organs and some changes in hematological and clinical chemistry parameters.
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Genotoxicity: A comprehensive battery of in vitro and in vivo genotoxicity studies

demonstrated no evidence of mutagenic or clastogenic potential.

Carcinogenicity: A 24-month carcinogenicity study in rats showed no evidence of a

carcinogenic effect.

Reproductive and Developmental Toxicity: Studies in rats and rabbits did not reveal any

teratogenic potential. Effects on fertility in rats were consistent with the contraceptive

mechanism of action and were reversible upon cessation of treatment.

Acute Toxicity
Single-dose toxicity studies have been conducted in both rodents and non-rodents to

determine the potential for acute toxic effects of etonogestrel.

Quantitative Data
Species

Route of
Administration

LD50 (mg/kg) Reference

Rat (male and female) Oral > 2000 [1]

Mouse (male and

female)
Oral > 2000 [1]

Rat (male and female) Intraperitoneal > 500 [1]

Mouse (male and

female)
Intraperitoneal > 500 [1]

Table 1: Single-Dose Acute Toxicity of Etonogestrel

Experimental Protocol
The acute toxicity studies were likely conducted in accordance with OECD Guideline 401

(Acute Oral Toxicity) or 420 (Acute Oral Toxicity - Fixed Dose Procedure). A summary of a likely

protocol is as follows:

Test System: Young adult, healthy, non-pregnant female and male rats and mice.
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Administration: A single dose of etonogestrel was administered by oral gavage or

intraperitoneal injection.

Dose Levels: A limit test was likely performed at a dose of 2000 mg/kg for the oral route and

500 mg/kg for the intraperitoneal route.

Observation Period: Animals were observed for clinical signs of toxicity and mortality for up

to 14 days post-dosing.

Endpoints: The primary endpoint was mortality. Clinical signs, body weight changes, and

gross necropsy findings were also recorded.

Repeated-Dose Toxicity
Repeated-dose toxicity studies were performed to characterize the toxicological profile of

etonogestrel following prolonged administration.

Quantitative Data
Rat (52-week study):

Parameter Observation Dose Level

Red Blood Cell (RBC) count,

Hemoglobin (Hb), Packed Cell

Volume (PCV)

Increased at 26 weeks in both

sexes and at 52 weeks in

males

Not specified

Neutrophil count Increased at all time intervals
Intermediate and high dose

groups

Lymphocyte count Decreased at all time intervals
Intermediate and high dose

groups

Table 2: Hematological Findings in a 52-Week Rat Toxicity Study with Etonogestrel[1]

Monkey (13-week study with vaginal rings):
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Parameter Observation Dose Level

White Blood Cell (WBC) count Decreased Not specified

Alkaline Phosphatase (Alk.

Phosphatase)
Decreased Not specified

Red Blood Cell (RBC) count,

Hemoglobin (Hb), Packed Cell

Volume (PCV)

Decreased after 6 weeks

(reversible)
High dose groups

Bilirubin Elevated Groups 3, 4, and 5

Table 3: Hematological and Clinical Chemistry Findings in a 13-Week Monkey Toxicity Study

with Etonogestrel[1]

Note: Specific dose levels and the magnitude of change were not available in the reviewed

public documents.

Experimental Protocol
The repeated-dose toxicity studies were likely conducted in general accordance with OECD

Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents) and OECD Guideline

409 (Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents).

Test System: Rats and cynomolgus monkeys of both sexes.

Administration: Etonogestrel was administered via subcutaneous implants or vaginal rings.

Duration: Studies ranged from 13 weeks to 52 weeks.

Dose Levels: At least three dose levels and a control group were likely used.

Endpoints: Daily clinical observations, weekly body weight and food consumption,

ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology at necropsy, and

histopathology of selected organs. The primary effects observed were related to the

progestational activity of etonogestrel, including effects on the reproductive organs.
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Genotoxicity
Etonogestrel was evaluated in a comprehensive battery of in vitro and in vivo genotoxicity

assays to assess its potential to induce gene mutations and chromosomal damage.

Quantitative Data
Assay Type Test System Result Reference

Bacterial Reverse

Mutation Assay (Ames

Test)

Salmonella

typhimurium and

Escherichia coli

Negative [1]

In Vitro Chromosomal

Aberration Assay

Mammalian cells (e.g.,

Chinese Hamster

Ovary - CHO)

Negative [1]

In Vivo Mouse

Micronucleus Test

Mouse bone marrow

erythrocytes
Negative [1]

Table 4: Summary of Genotoxicity Studies with Etonogestrel

Experimental Protocols
The genotoxicity studies were conducted in compliance with standard regulatory guidelines.

This assay was likely performed according to OECD Guideline 471.

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100,

TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

Method: The plate incorporation method or pre-incubation method was used. Etonogestrel
was tested with and without a metabolic activation system (S9 mix from induced rat liver).

Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the

number of revertant colonies.

This assay was likely performed according to OECD Guideline 473.

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells.
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Method: Cells were exposed to various concentrations of etonogestrel, both with and

without metabolic activation (S9 mix).

Endpoint: The frequency of structural chromosomal aberrations in metaphase cells was

scored.

This assay was likely performed according to OECD Guideline 474.

Test System: Mice of a standard strain.

Method: Animals were administered etonogestrel, and bone marrow was collected at

appropriate time intervals.

Endpoint: The frequency of micronucleated polychromatic erythrocytes in the bone marrow

was determined.

Experimental Workflow for Genotoxicity Testing
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In Vitro Assays

In Vivo AssayAmes Test
(OECD 471)

Micronucleus Test
(OECD 474)

Chromosomal Aberration
(OECD 473)

No Genotoxic Potential

Confirmatory
In Vivo Assessment

Etonogestrel

Gene Mutation

Chromosomal Damage

Reproductive Toxicity Studies

Key Endpoints Assessed

Fertility & Early Embryonic Development
(Rat - OECD 415)

Fertility Indices
Implantation Success

Embryo-Fetal Development
(Rat & Rabbit - OECD 414)

Teratogenicity
Fetal Viability

Pre- & Postnatal Development
(Rat)

Pup Survival & Growth

Etonogestrel

No Teratogenic Potential
Reversible Effects on Fertility
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Target Cell (e.g., in Hypothalamus/Pituitary)

Physiological Response

Etonogestrel

Progesterone Receptor (PR)

Active PR Dimer

Dimerization

Heat Shock Proteins Inactive PR-HSP Complex

HSP Dissociation

Nucleus

Progesterone Response Element (PRE)

Binding

Modulation of Gene Transcription

Decreased GnRH Release

Decreased LH/FSH Secretion

Inhibition of Ovulation
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Target Cell

Potential Androgenic Effects

Etonogestrel (Weak Agonist)

Androgen Receptor (AR)

Active AR Dimer

Dimerization

Heat Shock Proteins Inactive AR-HSP Complex

HSP Dissociation

Nucleus

Androgen Response Element (ARE)

Binding

Modulation of Androgen-Responsive Genes

e.g., skin changes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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